1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 3-(Trifluoromethyl)pyrazoles can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazoles is a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The trifluoromethyl group in your compound would add electron-withdrawing character, which could influence its reactivity and properties.
Chemical Reactions Analysis
Pyrazoles can participate in a variety of chemical reactions. For example, 3-(Trifluoromethyl)pyrazoles can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole compound would depend on its substituents. For instance, Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Scientific Research Applications
Synthesis Applications
- Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, related to the compound , have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions have been used to synthesize condensed pyrazoles with potential applications in various fields (Arbačiauskienė et al., 2011).
Chemical Reactivity and Properties
- Research has demonstrated the unique reactivity of similar compounds for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines. These compounds have shown potential as fluorescent molecules and may have applications in biological imaging (Wu et al., 2006).
Agrochemical Applications
- Some derivatives of this compound have been explored for their fungicidal and nematocidal activities, indicating potential use in agriculture and pest control (Zhao et al., 2017).
Potential in Drug Discovery
- Pyrazole derivatives, structurally related to the compound , have been investigated for their anticancer properties. These studies highlight the potential of such compounds in the development of new therapeutic agents (Jose, 2017).
Biological Studies
- The compound and its derivatives have been used in studies exploring their biological activity, such as antihyperglycemic effects, indicating potential applications in medicinal chemistry (Kees et al., 1996).
Safety and Hazards
Future Directions
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been reported to interact with various targets, including enzymes, receptors, and proteins, playing significant roles in numerous biological processes .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the particular structure and properties of the pyrazole derivative, as well as the nature of the target.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, often as a result of their interactions with enzymes, receptors, and other proteins . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as factors such as its solubility, stability, and interactions with transport proteins .
Result of Action
Given the diverse biological activities reported for pyrazole derivatives, it is likely that this compound could have a range of potential effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. These factors can include temperature, pH, and the presence of other substances that could interact with the compound . .
properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-2-14-7-5-3-4-6(7)8(13-14)9(10,11)12/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKJTEDDVCVEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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